
4-Nitrophenol
Overview
Description
It appears as a slightly yellow crystalline material and is moderately toxic . This compound is used in various industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
P-Nitrophenol can be synthesized through the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The process involves slowly adding concentrated nitric acid to water, followed by the gradual addition of phenol while maintaining the temperature between 45-50°C . The reaction mixture is then allowed to stand, and the product is separated and purified.
Industrial Production Methods
Commercially, p-nitrophenol is produced through a two-step process involving the nitration of chlorobenzene followed by the hydrolysis of the resulting mononitrochlorobenzene . This method is efficient for large-scale production and ensures a high yield of the desired product.
Chemical Reactions Analysis
P-Nitrophenol undergoes various chemical reactions due to the presence of nitro and hydroxyl groups on the aromatic ring . Some of the key reactions include:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite, zinc, or iron in concentrated hydrochloric acid. This reaction produces 4-aminophenol.
Alkylation: P-Nitrophenol can be alkylated to form derivatives using agents like dimethyl sulfate and methyl iodide.
Esterification: It reacts with carboxylic acids to form esters, typically catalyzed by sulfuric acid.
Nitration: Further nitration of p-nitrophenol can yield 2,4-dinitrophenol and picric acid.
Diazotization: The amino group of 4-aminophenol can be converted into a diazonium salt, which is used in dye synthesis.
Scientific Research Applications
Pharmaceutical Applications
4-Nitrophenol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of analgesics and antipyretics, such as paracetamol. Its derivatives, like 4-aminophenol (4-AP), are essential for creating various medicinal products, including anti-inflammatory drugs and dyes used in pharmaceutical formulations .
Key Pharmaceutical Uses
- Intermediate for Paracetamol : Essential for synthesizing pain relief medications.
- Synthesis of Dyes : Utilized in producing colorants for pharmaceutical products.
- Analgesics and Antipyretics : Forms the basis for several over-the-counter medications.
Analytical Chemistry
In analytical chemistry, 4-NP is widely used as a reagent in various methods, particularly spectrophotometry. It helps quantify phenolic compounds in environmental samples due to its distinct absorbance properties. This application is critical for monitoring environmental pollutants and assessing the efficacy of wastewater treatment processes .
Analytical Applications
- Spectrophotometric Analysis : Measures concentrations of phenolic compounds.
- Calibration Standards : Serves as a standard for instrument calibration due to its well-characterized properties.
Industrial Applications
This compound is extensively used in the manufacture of dyes and pigments, contributing to vibrant colors in textiles and plastics. Its role in industrial processes also extends to producing antioxidants and pH indicators due to its color-changing properties in varying pH environments .
Industrial Uses
- Dyes and Pigments : Enhances product appeal through color.
- Antioxidants : Utilized in formulations to prevent oxidation.
- pH Indicators : Changes color based on pH levels, useful in various chemical applications.
Environmental Science
As a known pollutant, this compound poses significant environmental challenges due to its toxicity and persistence in wastewater. Research focuses on developing methods for its degradation, including photocatalytic processes that utilize sunlight to break down this compound into less harmful substances . Studies have shown that certain photocatalysts can effectively degrade 4-NP under solar light, highlighting potential strategies for pollution mitigation.
Environmental Research Findings
- Photocatalytic Degradation : Effective breakdown of 4-NP using solar energy.
- Biodegradation Studies : Research indicates that specific bacterial communities can adapt to degrade 4-NP more efficiently over time .
Toxicological Studies
Research has also highlighted the toxicological effects of this compound exposure on human health. Studies indicate that exposure can promote cellular proliferation and migration in cancer cells while inhibiting apoptosis, suggesting potential implications for cancer biology . Understanding these effects is crucial for assessing risks associated with industrial exposure and environmental contamination.
Key Toxicological Insights
- Cancer Cell Proliferation : Promotes growth and invasiveness of bladder cancer cells.
- Inhibition of Apoptosis : Alters normal cellular death processes, potentially leading to tumor progression.
Mechanism of Action
P-Nitrophenol exerts its effects through various molecular targets and pathways. It acts as a substrate for enzymes like sulfotransferase and alpha-amylase . The compound undergoes sulfate conjugation, catalyzed by sulfotransferase, which facilitates its excretion from the body . Additionally, p-nitrophenol can inhibit certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
P-Nitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 3-nitrophenol, which also contain nitro groups on the benzene ring but differ in their positions relative to the hydroxyl group . Compared to its isomers, p-nitrophenol is less volatile and has a higher boiling point due to intermolecular hydrogen bonding . It is also more commonly used in industrial applications and scientific research due to its stability and reactivity.
List of Similar Compounds
- 2-Nitrophenol
- 3-Nitrophenol
- 2,4-Dinitrophenol
- Picric acid (2,4,6-trinitrophenol)
P-Nitrophenol’s unique combination of chemical properties and versatility makes it a valuable compound in various fields of study and industry.
Biological Activity
4-Nitrophenol (4-NP) is an organic compound that has garnered significant attention due to its biological activity and potential environmental impact. This article delves into its biological effects, metabolism, and implications for human health and the environment, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a nitrophenol compound characterized by a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring. Its chemical formula is . It appears as a yellow crystalline solid and is soluble in water, which enhances its mobility in aquatic environments.
Metabolism and Toxicokinetics
Upon exposure, this compound undergoes extensive metabolic transformation in the body. The primary metabolic pathways include:
- Phase I Metabolism : This involves oxidation and reduction reactions mediated by cytochrome P450 enzymes. 4-NP can be oxidized to form 4-nitrocatechol or reduced to 4-aminophenol .
- Phase II Metabolism : The metabolites undergo conjugation with glucuronic acid or sulfate, leading to the formation of glucuronides and sulfates, which are then excreted in urine .
The absorption of 4-NP occurs rapidly after oral exposure, with significant distribution to the liver, kidneys, plasma, and gastrointestinal tract. Studies have shown that approximately 70% of administered doses are excreted as conjugated metabolites within 24 hours .
Hematological Impact
Research indicates that exposure to this compound can lead to increased levels of methemoglobin in rats, particularly at higher concentrations. For instance, rats exposed to 112 mg/m³ showed significant increases in methemoglobin levels, which can impair oxygen transport in the bloodstream . This effect was dose-dependent, highlighting the compound's potential hematotoxicity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating notable bactericidal activity. For example, screening against sulfate-reducing bacteria revealed that certain concentrations of 4-NP can effectively disrupt biofilm formation, suggesting its potential use in controlling microbial populations in industrial settings .
Catalytic Reduction Studies
A significant area of research involves the catalytic reduction of this compound to less harmful compounds like 4-aminophenol using various catalysts. For instance:
- A study using silver nanoparticles (Ag NPs) demonstrated high efficiency in reducing 4-NP with sodium borohydride as a reducing agent. The conversion rate reached up to 92% under optimal conditions .
- Another study highlighted the effectiveness of a hybrid catalyst composed of platinum nanoparticles supported on layered double hydroxides (LDH), achieving complete hydrogenation of 4-NP within 12 minutes .
These findings not only underscore the compound's reactivity but also its relevance in wastewater treatment processes.
Environmental Implications
The widespread use of this compound in various industrial applications raises concerns about its environmental persistence and toxicity. It is frequently detected in wastewater effluents from pharmaceutical and textile industries. Its ability to undergo metabolic degradation makes it a target for remediation strategies aimed at minimizing environmental impact.
Summary Table: Biological Effects of this compound
Q & A
Basic Research Questions
Q. What are the standard methods for quantifying 4-nitrophenol in enzymatic assays?
- Methodology : this compound is widely used as a chromogenic substrate in enzymatic assays. Its quantification relies on the hydrolysis of derivatives like 4-nitrophenyl phosphate or 4-nitrophenyl-β-D-glucopyranoside, releasing free this compound, which ionizes to yellow 4-nitrophenoxide under basic conditions. Absorbance is measured at 405 nm using a spectrophotometer. Standard solutions (e.g., 10 µmol/mL) are prepared in citrate buffer (pH 4.8) for calibration .
Q. How does pH influence the adsorption efficiency of this compound onto nanocomposite materials?
- Methodology : Adsorption efficiency is pH-dependent due to the ionization state of this compound (pKa ~7.1). At pH <7, the neutral form dominates, favoring hydrophobic interactions with adsorbents like Fe₃O₄/bentonite nanocomposites. At pH >7, electrostatic repulsion between negatively charged 4-nitrophenoxide and anionic adsorbent surfaces reduces efficiency. Optimization studies using Box-Behnken design recommend pH 5–6 for maximal removal .
Q. What are the primary pathways for this compound biodegradation in aerobic-anoxic systems?
- Methodology : Sequential batch reactors (SBRs) with alternating aerobic-anoxic cycles achieve biodegradation via two pathways: (1) Aerobic oxidation by Pseudomonas spp. converts this compound to hydroquinone intermediates, and (2) Anoxic denitrification uses this compound as a carbon source, with NO₃⁻ as the terminal electron acceptor. COD/N ratios ≥3 are critical to avoid carbon-limiting denitrification rates .
Advanced Research Questions
Q. How can Box-Behnken design optimize adsorption parameters for this compound removal?
- Methodology : Response Surface Methodology (RSM) via Box-Behnken design statistically optimizes parameters like adsorbent dosage (0.5–1.5 g/L), pH (4–8), and initial concentration (50–200 mg/L). Quadratic models predict optimal conditions (e.g., 1.2 g/L Fe₃O₄/bentonite at pH 5.8) with >90% removal efficiency. Validation via ANOVA confirms model significance (p < 0.05) .
Q. What kinetic models explain the catalytic reduction of this compound using noble metal nanoparticles?
- Methodology : The Langmuir-Hinshelwood model describes the surface-catalyzed reduction of this compound to 4-aminophenol by NaBH₄. Apparent rate constants (k) are derived from pseudo-first-order kinetics (ln(Cₜ/C₀) vs. time). For example, Ni/SiO₂ catalysts achieve k = 0.28 min⁻¹, while Ag nanoparticles immobilized in polyelectrolyte brushes show diffusion-limited kinetics with activation energy ~25 kJ/mol .
Q. How to resolve contradictions in denitrification rates when COD/N ratios vary in bioreactors?
- Methodology : Low COD/N ratios (<2) limit denitrification due to insufficient carbon, while ratios ≥3 prevent nitrogen limitation. A dual-substrate kinetic model incorporating Monod equations for both COD and NO₃⁻ explains these discrepancies. Experimental validation in SBRs shows denitrification rates drop by 60% at COD/N = 2 compared to COD/N = 3 .
Q. What advanced spectroscopic techniques confirm this compound degradation intermediates?
- Methodology : LC-MS and FTIR identify intermediates like 4-nitrocatechol and hydroquinone during Fenton-like degradation. For example, Fe-TAML/H₂O₂ systems generate hydroxyl radicals (•OH), confirmed via electron paramagnetic resonance (EPR), which oxidize this compound with pseudo-first-order rate constants of 0.12 min⁻¹ in wastewater matrices .
Q. How do molecular dynamics simulations predict this compound interactions with catalytic surfaces?
- Methodology : Density Functional Theory (DFT) simulations reveal adsorption energies and charge transfer mechanisms. For Au nanoparticles, this compound binds via the nitro group with adsorption energy −1.2 eV, facilitating electron transfer from BH₄⁻ to the aromatic ring. MD trajectories confirm preferential orientation on catalytic surfaces .
Q. What statistical approaches track environmental sources of this compound contamination?
- Methodology : HydroGeoSphere (HGS) models simulate contaminant transport using spatial data (land cover, flow rates) and first-order decay rates (e.g., k = 0.035 day⁻¹). Source apportionment in river basins identifies agricultural runoff (e.g., pesticides) as the primary contributor (70%) compared to industrial effluents .
Q. How does Fe-TAML/H₂O₂ system efficiency vary across wastewater matrices?
- Methodology : In secondary wastewater effluents, Fe-TAML (180 nM) with H₂O₂ (330 µM) degrades 1 µM this compound via •OH radicals, achieving >95% removal in 30 minutes. Matrix effects (e.g., dissolved organic matter) reduce efficiency by 20–40%, quantified via competitive kinetics using probe compounds .
Properties
IUPAC Name |
4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIUGUIPKRLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Record name | 4-NITROPHENOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-nitrophenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22098-38-0 (mercury(2+) salt), 57936-22-8 (tin(2+) salt), 64047-79-6 (aluminum salt), 64047-80-9 (iron(3+) salt), 64047-81-0 (magnesium salt), 64047-82-1 (tin(4+) salt), 64047-83-2 (zinc salt), 64070-86-6 (manganese(2+) salt), 824-78-2 (hydrochloride salt) | |
Record name | 4-Nitrophenol | |
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DSSTOX Substance ID |
DTXSID0021834 | |
Record name | 4-Nitrophenol | |
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Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact., Colorless to slightly yellow crystals; [HSDB], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS., A white to light yellow crystalline solid. | |
Record name | 4-NITROPHENOL | |
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Boiling Point |
534 °F at 760 mmHg (Decomposes) (NTP, 1992), 279 °C (Decomposes), 534 °F | |
Record name | 4-NITROPHENOL | |
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Flash Point |
377 °F (NTP, 1992), 377 °F, 169 °C | |
Record name | 4-NITROPHENOL | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Solubility in water, 269,000 mg/L at 90 °C, Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates, Very soluble in ethanol, ether, and acetone, In water, 32.8 g/L at 40 °C, In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C, In water, 15,600 mg/L at 25 °C, 11.6 mg/mL, Solubility in water, g/100ml at 20 °C: 1.24 | |
Record name | 4-NITROPHENOL | |
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Density |
1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.479 g/cu cm at 20 °C, 1.5 g/cm³, 1.48 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-NITROPHENOL | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | P-NITROPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/921 | |
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Vapor Density |
1.244 at 149 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.244 at 149 °F | |
Record name | 4-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8901 | |
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Record name | P-NITROPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/921 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 68 °F ; 18.7 mmHg at 367 °F; 2.2 mmHg at 295 °F (NTP, 1992), 0.0000979 [mmHg], 9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.0032, 1 mmHg | |
Record name | 4-NITROPHENOL | |
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Record name | 4-Nitrophenol | |
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Record name | 4-NITROPHENOL | |
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Record name | p-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | P-NITROPHENOL | |
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Mechanism of Action |
The effects of phenobarbital treatment on the biotransformation of parathion by intact mouse liver were investigated, and the subsequent effect of phenobarbital on the acute toxicity of parathion were examined. Daily intraperitoneal treatment of male Hla(SW)BR Swiss Webster mice with 80 mg/kg phenobarbital for 4 days induced hepatic cytochrome p450 content, as well as hepatic oxidative activation and oxidative detoxification of parathion, while antagonizing the acute toxicity of parathion without directly affecting tissue cholinesterase activities. Perfusion of mouse livers from control and phenobarbital treated mice resulted in the generation of paraoxon, p-nitrophenol, and p-nitrophenyl sulfate, and p-nitrophenyl glucuronide; phenobarbital increased production of p-nitrophenol, p-nitrophenyl glucuronide, and p-nitrophenyl sulfate from livers perfused with parathion but had no effect on the production of paraoxon., Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |
Record name | 4-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |
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Color/Form |
Colorless to slightly yellow crystals, YELLOW TO BROWN SOLID | |
CAS No. |
100-02-7 | |
Record name | 4-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8901 | |
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Record name | 4-Nitrophenol | |
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Record name | 4-Nitrophenol | |
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Record name | P-Nitrophenol | |
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Record name | 4-Nitrophenol | |
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Record name | Phenol, 4-nitro- | |
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Record name | 4-Nitrophenol | |
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Record name | 4-nitrophenol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.556 | |
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Record name | P-NITROPHENOL | |
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Record name | 4-NITROPHENOL | |
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Record name | 4-Nitrophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |
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Record name | p-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-NITROPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/921 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
235 to 239 °F (Sublimes) (NTP, 1992), 113-114 °C, 113.8 °C, 111-116 °C, 235-239 °F (sublimes) | |
Record name | 4-NITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8901 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | P-Nitrophenol | |
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URL | https://www.drugbank.ca/drugs/DB04417 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-NITROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1157 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-Nitrophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001232 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-NITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0066 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | P-NITROPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/921 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.